![molecular formula C13H14Br2N2 B1620659 7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;dibromide CAS No. 2895-98-9](/img/structure/B1620659.png)
7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 7,8-Dihydro-6H-Dipyrido[1,2-a:2’,1’-c][1,4]diazepinediium dibromide involves several steps. One common synthetic route includes the reaction of a precursor compound with bromine in acetonitrile at low temperatures . The reaction conditions typically involve cooling the reaction mixture to 0°C to ensure the desired product formation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
7,8-Dihydro-6H-Dipyrido[1,2-a:2’,1’-c][1,4]diazepinediium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
7,8-Dihydro-6H-Dipyrido[1,2-a:2’,1’-c][1,4]diazepinediium dibromide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7,8-Dihydro-6H-Dipyrido[1,2-a:2’,1’-c][1,4]diazepinediium dibromide involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, leading to changes in neuronal activity. The compound may also affect ion channels and transporters, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
7,8-Dihydro-6H-Dipyrido[1,2-a:2’,1’-c][1,4]diazepinediium dibromide can be compared with other similar compounds, such as:
Phenanthridine: A parent compound with similar structural features but different functional groups.
Quinoline: Another heterocyclic compound with a similar nitrogen-containing ring structure.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms in the ring.
The uniqueness of 7,8-Dihydro-6H-Dipyrido[1,2-a:2’,1’-c][1,4]diazepinediium dibromide lies in its specific arrangement of nitrogen atoms and its dibromide functional group, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
2895-98-9 |
|---|---|
Fórmula molecular |
C13H14Br2N2 |
Peso molecular |
358.07 g/mol |
Nombre IUPAC |
7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;dibromide |
InChI |
InChI=1S/C13H14N2.2BrH/c1-3-8-14-10-5-11-15-9-4-2-7-13(15)12(14)6-1;;/h1-4,6-9H,5,10-11H2;2*1H/q+2;;/p-2 |
Clave InChI |
BMFRJCKQKSXVET-UHFFFAOYSA-L |
SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]3C1.[Br-].[Br-] |
SMILES canónico |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]3C1.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


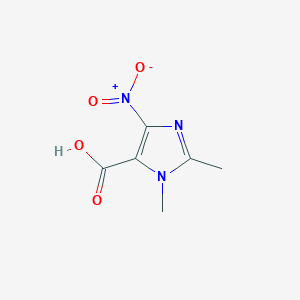

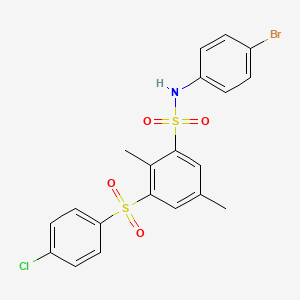

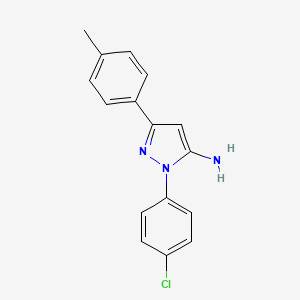

![3-[6-(ethoxycarbonyl)-3-ethyl-2-methyl-3H-benzimidazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1620590.png)
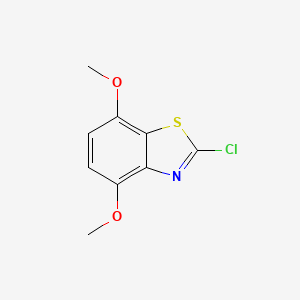
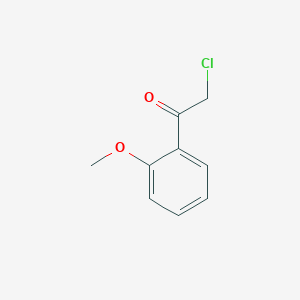

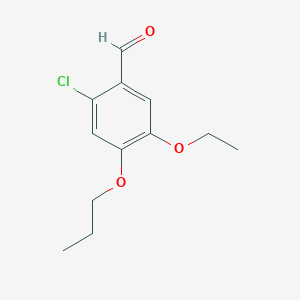
![2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/new.no-structure.jpg)
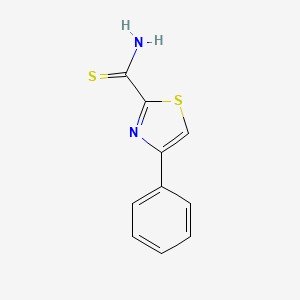
![1-[4-(3-Methyl-butoxy)-phenyl]-ethanone](/img/structure/B1620599.png)
